molecular formula C31H28O2P2 B3330495 (+)-Norphos P,P'-dioxide CAS No. 71075-23-5

(+)-Norphos P,P'-dioxide

Cat. No.: B3330495
CAS No.: 71075-23-5
M. Wt: 494.5 g/mol
InChI Key: FXCYJNJQLLGGGH-QHNMYUOLSA-N
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Description

(+)-Norphos P,P’-dioxide is a chiral phosphine oxide compound known for its unique structural and chemical properties. It is widely used in various fields of chemistry and industry due to its ability to form stable complexes with metals and its role as a ligand in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Norphos P,P’-dioxide typically involves the oxidation of the corresponding phosphine. One common method is the reaction of bis(diphenylphosphino)methane with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of (+)-Norphos P,P’-dioxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and minimize by-products. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

(+)-Norphos P,P’-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .

Scientific Research Applications

(+)-Norphos P,P’-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (+)-Norphos P,P’-dioxide exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Norphos P,P’-dioxide is unique due to its chiral nature, which makes it particularly valuable in asymmetric catalysis. Its ability to form stable complexes with a wide range of metals also sets it apart from other similar compounds, making it a versatile ligand in various chemical processes .

Properties

IUPAC Name

(1R,4S,5S,6S)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O2P2/c32-34(26-13-5-1-6-14-26,27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)35(33,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYJNJQLLGGGH-QHNMYUOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Norphos P,P'-dioxide
Reactant of Route 2
(+)-Norphos P,P'-dioxide
Reactant of Route 3
(+)-Norphos P,P'-dioxide
Reactant of Route 4
(+)-Norphos P,P'-dioxide
Reactant of Route 5
(+)-Norphos P,P'-dioxide
Reactant of Route 6
(+)-Norphos P,P'-dioxide

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